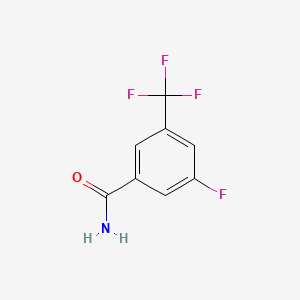
3-(2-Furanoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furanoyl)pyridine: is an organic compound with the molecular formula C10H7NO2 It consists of a pyridine ring substituted with a furanoyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions:
-
Suzuki Carbonylative Coupling:
Reactants: 3-Iodopyridine, 2-Furanboronic acid, and carbon monoxide.
Catalyst: Tris(dibenzylideneacetone)dipalladium(0).
Base: Potassium carbonate.
Solvent: Methoxybenzene.
Conditions: The reaction is carried out at 100°C under 760.051 Torr for 20 hours.
-
Alternative Methods:
Industrial Production Methods:
- Industrial production methods for 3-(2-Furanoyl)pyridine are not well-documented in the literature. the Suzuki carbonylative coupling method can be scaled up for industrial applications due to its high yield and selectivity.
化学反応の分析
Types of Reactions:
-
Oxidation:
- 3-(2-Furanoyl)pyridine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
-
Reduction:
- Reduction of the furan ring can yield tetrahydrofuran derivatives, which may have different chemical properties compared to the parent compound.
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
- Oxidized derivatives of the furan ring.
- Tetrahydrofuran derivatives from reduction.
- Various substituted pyridine derivatives from electrophilic substitution.
科学的研究の応用
Chemistry:
- 3-(2-Furanoyl)pyridine is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry due to its unique structure, which may interact with biological targets in novel ways .
Industry:
作用機序
The mechanism of action of 3-(2-Furanoyl)pyridine is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .
類似化合物との比較
特性
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFQKIWXWMNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374700 |
Source


|
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72770-55-9 |
Source


|
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
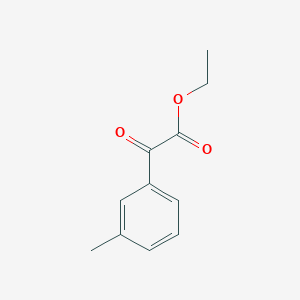

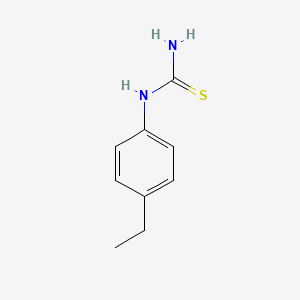



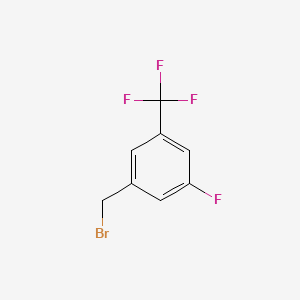



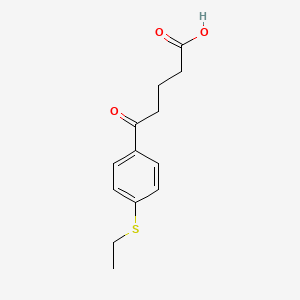
![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)

